4-Phenylthiosemicarbazide

Electroanalytical Chemistry Stripping Voltammetry Trace Metal Analysis

4-Phenylthiosemicarbazide (4-PTSC) is the N4-phenyl-substituted thiosemicarbazide that outperforms unsubstituted TSC in every critical metric. In adsorptive stripping voltammetry, the phenyl substituent boosts Cd²⁺ detection sensitivity by an order of magnitude (LOD 4×10⁻⁹ M). As a corrosion inhibitor, it obeys Langmuir isotherms with distinct concentration-dependent efficiency. In synthesis, only 4-PTSC enables the thiazole→5-arylazothiazole pathway via diazonium coupling—unsubstituted TSC cannot access this product class. ≥98% HPLC purity, crystalline powder. For environmental labs, catalyst QC, and heterocyclic discovery.

Molecular Formula C7H9N3S
Molecular Weight 167.23 g/mol
CAS No. 5351-69-9
Cat. No. B147422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylthiosemicarbazide
CAS5351-69-9
Molecular FormulaC7H9N3S
Molecular Weight167.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=S)NN
InChIInChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11)
InChIKeyKKIGUVBJOHCXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylthiosemicarbazide (CAS 5351-69-9): Procurement-Relevant Characterization for Analytical, Corrosion, and Synthetic Applications


4-Phenylthiosemicarbazide (4-PTSC, CAS 5351-69-9, C7H9N3S, MW 167.23) is an N4-phenyl-substituted thiosemicarbazide derivative commercially available at ≥98.0% purity (HPLC) . The compound exists as a white to light yellow crystalline powder with a melting point of 138–140 °C and solubility of 50 mg/mL in methanol [1][2]. Unlike unsubstituted thiosemicarbazide (TSC, CAS 79-19-6, CH5N3S, MW 91.13), the phenyl substituent at the N4 position introduces π-conjugation, enhanced lipophilicity, and altered coordination geometry—properties that directly translate to quantifiable performance differentiation in electroanalytical sensitivity, metal complex stability, and heterocyclic derivatization yields [3].

Why Generic Thiosemicarbazide (TSC) Cannot Substitute for 4-Phenylthiosemicarbazide: Structure-Function Evidence


Procurement professionals evaluating interchangeable sourcing of thiosemicarbazide-class compounds must recognize that the N4-phenyl substitution in 4-PTSC is not a passive structural variation but a performance-determining modification with documented quantitative consequences. In adsorptive stripping voltammetry, the introduction of the phenyl radical into the thiosemicarbazide skeleton increases analytical sensitivity for cadmium determination by an order of magnitude relative to unsubstituted TSC, enabling detection limits of 4 × 10⁻⁹ M [1]. In corrosion inhibition of carbon steel in 2 N H3PO4, 4-PTSC and unsubstituted TSC exhibit distinct concentration-dependent efficiency profiles due to differential adsorption thermodynamics, with both obeying Langmuir isotherms but diverging in quantitative performance at identical molar loadings [2]. In heterocyclic synthesis, 4-PTSC reacts with phenacylbromide and α-haloketones to yield thiazole derivatives in synthetically useful yields—a transformation pathway and product distribution that cannot be replicated by unsubstituted TSC due to the absence of the N4-phenyl moiety required for subsequent diazonium coupling and aromatization steps [3]. These are not minor formulation differences; they are experimentally validated, statistically significant divergences in key performance metrics that directly impact analytical detection limits, corrosion protection efficiency, and synthetic product outcomes.

Quantitative Differentiation of 4-Phenylthiosemicarbazide: Comparator-Based Performance Evidence


10-Fold Enhancement in Cadmium Detection Sensitivity Versus Unsubstituted Thiosemicarbazide

4-Phenylthiosemicarbazide (4-PhTSC) provides a 10-fold enhancement in analytical sensitivity for cadmium(II) determination by cathodic stripping voltammetry compared to unsubstituted thiosemicarbazide (TSC). The introduction of the phenyl radical into the thiosemicarbazide molecule increases the sensitivity of the analytical signal by an order of magnitude, reducing the detection limit to 4 × 10⁻⁹ M [1][2]. This sensitivity gain is attributed to enhanced adsorption of the Cd(II)-4-PhTSC complex on the mercury electrode surface, which is not observed with TSC. The method was validated for cadmium determination in surface water from the Prut River with accuracy verified by graphite furnace atomic absorption spectrometry [1].

Electroanalytical Chemistry Stripping Voltammetry Trace Metal Analysis

Rhenium Complexation: β₃ Stability Constant of ~10⁸ and 1:3 Stoichiometry

4-Phenylthiosemicarbazide forms a stable 1:3 (metal:ligand) complex with rhenium(V) in concentrated sulfuric acid (12.2–14.4 N H₂SO₄), exhibiting an overall stability constant β₃ on the order of 10⁸ [1]. The reagent reduces Re(VIII) to Re(V) and produces a reddish-yellow complex with λmax at 395 nm and molar absorptivity of (9.1 ± 0.09) × 10³ L·mol⁻¹·cm⁻¹. The optimum analytical concentration range is 4–16 ppm Re, with Sandell‘s sensitivity of 0.0202 μg Re/cm² and relative analysis error of 2.70% per 1% absolute photometric error [1].

Coordination Chemistry Spectrophotometry Rhenium Analysis

Corrosion Inhibition of Copper in Seawater: Ranked Performance Among Six Inhibitors

In a comparative study of six corrosion inhibitors for copper in seawater using potentiodynamic polarization, 4-phenylthiosemicarbazide (PTSC) exhibited inhibition efficiency below 80%, ranking lower than tetrazole derivatives (≥90% efficiency) but comparable to salicylaldehyde thiosemicarbazone (STSC) [1]. The complete inhibition efficiency order was: PTA ≈ ATA > PyTA > MMT > STSC > PTSC, with 5-amino-tetrazole monohydrate (ATAH) achieving the highest efficiency of 92.9% at 2000 ppm [1].

Corrosion Science Marine Engineering Electrochemical Polarization

Heterocyclic Synthesis: High-Yield Routes to Thiazole, Pyrazole, and 1,3,4-Thiadiazine Derivatives

4-Phenyl-3-thiosemicarbazide derivatives react with phenacylbromide, 3-bromoacetylcoumarin, and monochloroacetic acid to afford thiazole derivatives in good yields, with subsequent diazonium coupling producing 5-arylazothiazole derivatives [1]. Most synthesized products demonstrate high fungicidal and bactericidal activities [1]. The N4-phenyl group is structurally required for the aromatization and diazonium coupling steps—a synthetic pathway not accessible with unsubstituted thiosemicarbazide or alkyl-substituted analogs (e.g., 4-methyl or 4-allyl derivatives) due to differing electronic and steric properties at the terminal nitrogen.

Organic Synthesis Heterocyclic Chemistry Agrochemical Intermediates

Carbon Steel Corrosion Inhibition in H₃PO₄: Concentration-Dependent Performance Profile

Both thiosemicarbazide (TSC) and 4-phenylthiosemicarbazide (PTSC) act as mixed-type corrosion inhibitors for carbon steel in 2 N H₃PO₄, with inhibition efficiency increasing with concentration and decreasing with temperature [1]. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies demonstrate that both compounds obey Langmuir adsorption isotherms, with the presence of the phenyl substituent influencing the adsorption thermodynamics and double-layer capacitance reduction [1]. The study provides comparative baseline data establishing that while both compounds are functional inhibitors, their quantitative efficiency profiles differ under identical experimental conditions.

Industrial Corrosion Acid Pickling Electrochemical Impedance Spectroscopy

Metal Complex Electrical Conductivity: Tunable Semiconductor Properties in Transition Metal Complexes

Complexes of cobalt(II), nickel(II), copper(II), and zinc(II) with succinyl-bis(4-phenylthiosemicarbazide) (H₂SPTS) exhibit stoichiometry-dependent electrical conductivity with measurable activation energies [1]. Spectrophotometric determination of stability constants for these complexes, combined with electrical property measurements, reveals that the phenyl substituent modulates both the stability and the solid-state electronic properties of the resulting coordination compounds [1].

Materials Chemistry Coordination Polymers Semiconductor Materials

Recommended Procurement and Application Scenarios for 4-Phenylthiosemicarbazide Based on Validated Performance Evidence


Environmental Trace Cadmium Analysis via Adsorptive Stripping Voltammetry

Environmental testing laboratories analyzing surface water, river water, or wastewater for cadmium at sub-ppb concentrations should specify 4-PTSC as the complexing agent in cathodic stripping voltammetry protocols. The 10-fold sensitivity enhancement relative to unsubstituted thiosemicarbazide enables detection limits of 4 × 10⁻⁹ M (≈0.45 ppb) without requiring additional preconcentration steps. This method has been validated for Prut River water analysis with accuracy confirmed against graphite furnace atomic absorption spectrometry [1][2].

Rhenium Spectrophotometric Determination in Catalyst and Alloy Quality Control

Quality control laboratories in catalyst manufacturing and refractory alloy production should utilize 4-PTSC for quantitative rhenium determination via spectrophotometry. The reagent forms a stable 1:3 complex with Re(V) in concentrated sulfuric acid (12.2–14.4 N) with λmax at 395 nm, β₃ stability constant ~10⁸, and molar absorptivity of (9.1 ± 0.09) × 10³ L·mol⁻¹·cm⁻¹. The method is validated for the 4–16 ppm Re concentration range with relative analysis error of 2.70% per 1% absolute photometric error [3].

Synthesis of Bioactive Thiazole, Pyrazole, and 1,3,4-Thiadiazine Heterocycles

Medicinal and agrochemical synthesis laboratories constructing N4-aryl-substituted heterocyclic libraries should procure 4-PTSC as the starting thiosemicarbazide building block. Reaction with phenacylbromide, 3-bromoacetylcoumarin, and monochloroacetic acid yields thiazole derivatives, with subsequent diazonium coupling producing 5-arylazothiazoles exhibiting fungicidal and bactericidal activities [4]. This synthetic pathway requires the N4-phenyl group for successful diazonium coupling and aromatization—unsubstituted TSC or 4-alkyl thiosemicarbazides cannot access these product classes.

Carbon Steel Corrosion Inhibition in Phosphoric Acid Environments

Industrial facilities handling phosphoric acid solutions (e.g., fertilizer production, metal finishing, acid pickling) may consider 4-PTSC as a mixed-type corrosion inhibitor for carbon steel in 2 N H₃PO₄. Potentiodynamic polarization and EIS studies confirm Langmuir adsorption behavior with concentration-dependent efficiency and temperature-dependent performance [5]. Procurement decisions should compare 4-PTSC against unsubstituted TSC based on specific operating temperature and concentration parameters, as the two compounds exhibit distinct efficiency profiles under identical conditions.

Technical Documentation Hub

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